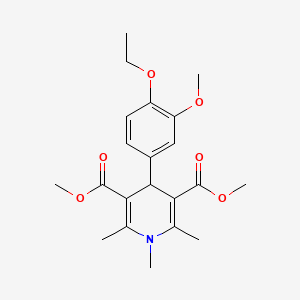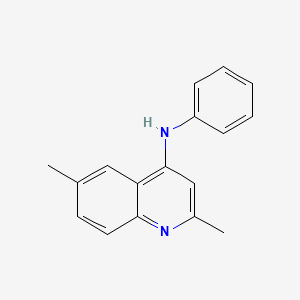![molecular formula C21H22N4O5S B11677278 N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide](/img/structure/B11677278.png)
N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide: is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a benzylamino group, and a trimethoxybenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
The synthesis of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Benzylamino Group: The benzylamino group is introduced through nucleophilic substitution reactions, where a benzylamine reacts with an appropriate electrophilic intermediate.
Attachment of Trimethoxybenzamide Moiety: The final step involves the coupling of the thiadiazole derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods:
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Anticancer Research: Studies have indicated that it may possess anticancer properties by inducing apoptosis in cancer cells.
Industry:
Pharmaceuticals: It can be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to cell death.
Pathways Involved: It can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or apoptosis pathways in cancer cells.
Comparaison Avec Des Composés Similaires
- N-{5-[2-(benzylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl}-3,4,5-trimethoxybenzamide
- N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-oxadiazol-2-yl}-3,4,5-trimethoxybenzamide
- N-{5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}-3-methylbenzamide
Uniqueness:
- Structural Differences: The presence of the thiadiazole ring and the specific arrangement of functional groups make it unique compared to its analogs.
- Bioactivity: Its specific bioactivity profile, such as antimicrobial and anticancer properties, distinguishes it from similar compounds.
Propriétés
Formule moléculaire |
C21H22N4O5S |
|---|---|
Poids moléculaire |
442.5 g/mol |
Nom IUPAC |
N-[5-[2-(benzylamino)-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C21H22N4O5S/c1-28-15-9-14(10-16(29-2)19(15)30-3)20(27)23-21-25-24-18(31-21)11-17(26)22-12-13-7-5-4-6-8-13/h4-10H,11-12H2,1-3H3,(H,22,26)(H,23,25,27) |
Clé InChI |
ODWZDXXEFFBHDD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)CC(=O)NCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{3-[(2-fluorophenoxy)methyl]-4-methoxyphenyl}-3-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11677196.png)
![(5E)-5-({5-Bromo-2-[(2-chlorophenyl)methoxy]phenyl}methylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11677201.png)
![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)
![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11677219.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11677227.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11677261.png)

![4-{(E)-[2-(1,3-benzothiazol-2-yl)hydrazinylidene]methyl}-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11677266.png)

![Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11677270.png)

